molecular formula C19H23NO B184679 N-benzyl-N-tert-butyl-2-methylbenzamide CAS No. 13493-26-0

N-benzyl-N-tert-butyl-2-methylbenzamide

Cat. No. B184679
CAS RN: 13493-26-0
M. Wt: 281.4 g/mol
InChI Key: XALGTFMZCVWIBL-UHFFFAOYSA-N
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Description

N-benzyl-N-tert-butyl-2-methylbenzamide, also known as NBBS, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-benzyl-N-tert-butyl-2-methylbenzamide is not fully understood. However, it has been found to bind to specific receptors in the body, particularly to the dopamine D3 receptor. This binding leads to the modulation of specific signaling pathways, which can result in various physiological and biochemical effects.

Biochemical And Physiological Effects

N-benzyl-N-tert-butyl-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-benzyl-N-tert-butyl-2-methylbenzamide has been found to have analgesic properties, which can be useful in the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-benzyl-N-tert-butyl-2-methylbenzamide is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the effects of receptor modulation on various physiological and biochemical processes. However, one of the limitations of N-benzyl-N-tert-butyl-2-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for N-benzyl-N-tert-butyl-2-methylbenzamide research. One area of interest is the development of new drugs based on N-benzyl-N-tert-butyl-2-methylbenzamide for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of N-benzyl-N-tert-butyl-2-methylbenzamide on specific receptors. Additionally, further research is needed to explore the potential applications of N-benzyl-N-tert-butyl-2-methylbenzamide in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, N-benzyl-N-tert-butyl-2-methylbenzamide is a synthetic compound that has been extensively used in scientific research for various applications. Its unique properties and potential applications make it an ideal compound for studying the effects of receptor modulation on various physiological and biochemical processes. Further research is needed to explore the full potential of N-benzyl-N-tert-butyl-2-methylbenzamide in various fields and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of N-benzyl-N-tert-butyl-2-methylbenzamide involves the reaction of N-benzyl-2-methylbenzamide with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-benzyl-N-tert-butyl-2-methylbenzamide as a white crystalline solid with a melting point of 103-105°C. The purity of the compound can be determined by using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-benzyl-N-tert-butyl-2-methylbenzamide has been extensively used in scientific research for various applications. One of the most significant applications is in the field of drug discovery. N-benzyl-N-tert-butyl-2-methylbenzamide has been identified as a potential lead compound for developing new drugs due to its ability to bind to specific receptors in the body. It has been found to exhibit activity against various diseases such as cancer, Alzheimer's, and Parkinson's.

properties

CAS RN

13493-26-0

Product Name

N-benzyl-N-tert-butyl-2-methylbenzamide

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzyl-N-tert-butyl-2-methylbenzamide

InChI

InChI=1S/C19H23NO/c1-15-10-8-9-13-17(15)18(21)20(19(2,3)4)14-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3

InChI Key

XALGTFMZCVWIBL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C

Pictograms

Environmental Hazard

Origin of Product

United States

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